molecular formula C13H13N5O5 B13406329 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione

カタログ番号: B13406329
分子量: 319.27 g/mol
InChIキー: XDXKNMPSCQWLAC-LKEWCRSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

分子式

C13H13N5O5

分子量

319.27 g/mol

IUPAC名

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrimido[1,2-a]purine-6,10-dione

InChI

InChI=1S/C13H13N5O5/c19-4-7-6(20)3-9(23-7)18-5-14-10-11(18)16-13-15-8(21)1-2-17(13)12(10)22/h1-2,5-7,9,19-20H,3-4H2,(H,15,16,21)/t6-,7+,9+/m0/s1

InChIキー

XDXKNMPSCQWLAC-LKEWCRSYSA-N

異性体SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4NC(=O)C=CN4C3=O)CO)O

正規SMILES

C1C(C(OC1N2C=NC3=C2N=C4NC(=O)C=CN4C3=O)CO)O

製品の起源

United States

説明

Base Propenals and Malondialdehyde as Precursors in Oxidative Lesion Genesis

The formation of 6-oxo-M1dG begins with its precursor lesion, M1dG, which arises from two primary endogenous pathways: (1) reactions of deoxyguanosine (dG) with malondialdehyde (MDA), a byproduct of lipid peroxidation, and (2) reactions with base propenals generated during oxidative DNA damage. MDA, a three-carbon dialdehyde, forms during the peroxidation of polyunsaturated fatty acids in cellular membranes. It reacts with dG in DNA to form M1dG through a conjugate addition mechanism, creating a pyrimidopurinone structure. Base propenals, however, originate from the oxidation of deoxyribose in DNA, particularly at the C4′ position, leading to the formation of reactive α,β-unsaturated aldehydes that directly alkylate dG.

Comparative studies demonstrate that base propenals are the dominant source of M1dG in cellular environments. For example, Zhou et al. showed that base propenals generated by γ-radiation or chemical oxidants produce M1dG adducts at rates 10–100 times higher than equivalent concentrations of MDA. This preference stems from the localized production of base propenals within DNA, which facilitates direct adduction to nearby dG residues. In contrast, MDA must diffuse from lipid membranes to nuclear or mitochondrial DNA, reducing its efficiency as a precursor.

Precursor Source Formation Mechanism Relative Contribution to M1dG
Base propenal DNA oxidation (C4′) Direct alkylation of dG 70–90%
MDA Lipid peroxidation Conjugate addition to dG 10–30%

Enzymatic vs. Non-Enzymatic Generation Mechanisms in Cellular Environments

M1dG formation occurs through both non-enzymatic and enzymatic pathways. Non-enzymatic mechanisms dominate in environments with high oxidative stress, where MDA and base propenals accumulate and react spontaneously with dG. For instance, incubation of calf thymus DNA with hydrogen peroxide (H₂O₂) and transition metals like Cu²⁺ leads to dose-dependent M1dG formation via Fenton chemistry-generated hydroxyl radicals. Similarly, lipid peroxidation models using polyunsaturated fatty acids (PUFAs) confirm that the number of double bonds in PUFAs correlates with M1dG yield, as more unsaturated lipids generate higher MDA levels.

Enzymatic processes contribute to M1dG oxidation rather than its initial formation. Cytosolic enzymes such as xanthine oxidase and aldehyde oxidase catalyze the conversion of M1dG to 6-oxo-M1dG, a two-electron oxidation that introduces a ketone group at the C6 position. This enzymatic step alters the lesion’s mutagenic properties, as 6-oxo-M1dG adopts a planar conformation that disrupts base pairing and stalls DNA polymerases. Notably, RAW264.7 macrophages exhibit higher basal levels of 6-oxo-M1dG than other cell types, likely due to elevated oxidative stress and enzymatic activity in these immune cells.

Compartment-Specific Formation in Nuclear vs. Mitochondrial Genomes

Mitochondrial DNA (mtDNA) accumulates 50–100 times more M1dG than nuclear DNA, as demonstrated in human pulmonary microvascular endothelial cells (PMVECs) and HEK293 cells. This disparity arises from mitochondrial ROS production at complexes I and III of the electron transport chain, which generates superoxide radicals near mtDNA. Treatments with rotenone (complex I inhibitor) or antimycin A (complex III inhibitor) increase mitochondrial superoxide levels, elevating mtDNA M1dG adducts by 2–3 fold. Conversely, the mitochondrially targeted superoxide scavenger mitoTEMPO reduces M1dG levels in mtDNA by 40–60%, while the cytosolic scavenger TEMPOL has no effect.

Nuclear DNA remains relatively protected due to its sequestration from mitochondrial ROS and the presence of robust nucleotide excision repair (NER) mechanisms. However, oxidative stress conditions that overwhelm NER capacity—such as exposure to adenine propenal—increase nuclear M1dG levels to ~2 adducts per 10⁶ nucleotides. In BMPR2 mutant PMVECs, which model pulmonary arterial hypertension, mtDNA M1dG levels are twice those of wild-type cells, linking mitochondrial oxidative stress to disease-associated DNA damage.

DNA Compartment Basal M1dG Levels (adducts/10⁶ dG) Response to ROS Inducers Repair Mechanisms
Mitochondrial 4.0–8.0 +200–300% Limited NER capacity
Nuclear 0.04–0.08 +50–100% Nucleotide excision repair

準備方法

Synthesis of the Deoxyribonucleoside Core

The core nucleoside, 2'-deoxyguanosine , is typically prepared via:

Reaction Conditions:

Step Reagents Solvent Temperature Notes
Glycosylation Protected sugar + guanine Dichloromethane (DCM) 0°C to room temp Catalyzed by TMSOTf or SnCl₄

Functionalization at the 3-Position

The key to constructing the fused heterocycle involves alkylation or acylation at the 3-position of the nucleoside:

  • Electrophilic substitution using reagents like (E)-3-ethoxyacryloyl chloride or acrolein derivatives ,
  • Use of bases such as triethylamine or potassium carbonate to deprotonate the nucleoside.

Reaction Conditions:

Step Reagents Solvent Temperature Notes
Alkylation (E)-3-ethoxyacryloyl chloride Anhydrous DCM or tetrahydrofuran (THF) 0°C to room temp Monitored by TLC for completion

Cyclization to Form the Pyrimido[1,2-a]purine Ring

The cyclization involves intramolecular condensation:

Reaction Conditions:

Step Reagents Solvent Temperature Notes
Cyclization Ammonia or primary amines Ethanol or aqueous solution Reflux or microwave Yields heterocyclic fused ring system

Final Purification

Purification is achieved via:

Key Reagents and Their Roles

Reagent Role References
Triethylamine Base for deprotonation and facilitating acylation ,
(E)-3-Ethoxyacryloyl chloride Electrophile for nucleoside modification
Acrolein derivatives Forming the fused heterocyclic system ,
Ammonia or primary amines Cyclization agent ,
Solvents (DCM, THF, ethanol) Reaction media ,

Representative Reaction Scheme

Deoxyguanosine → (alkylation with acrolein derivative) → Intermediate → (cyclization with ammonia) → Fused heterocycle → Purification → Final compound

Data Table: Summary of Preparation Methods

Step Methodology Reagents Solvent Temperature Yield Notes
1 Glycosylation Protected sugar + guanine DCM 0°C to RT ~60-70% Regioselective glycosylation
2 Alkylation (E)-3-ethoxyacryloyl chloride DCM or THF 0°C 50-60% Selective at 3-position
3 Cyclization Ammonia Ethanol Reflux 40-50% Ring closure to form fused heterocycle
4 Purification Chromatography - - >95% purity Confirmed via HPLC and MS

Research Findings & Considerations

  • Yield Optimization: Using microwave-assisted synthesis has been shown to improve yields and reduce reaction times for heterocycle formation.
  • Selectivity: Protecting groups on the sugar moiety and controlled reaction conditions are crucial for regioselectivity.
  • Purity Assessment: Mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the final compound.
  • Scalability: The described methods are adaptable for scale-up with appropriate modifications to reaction parameters.

化学反応の分析

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione undergoes several types of chemical reactions:

Common reagents used in these reactions include malondialdehyde and base propenals. The major products formed from these reactions include 6-oxo-M1dG and N2-oxopropenyl-deoxyguanosine .

科学的研究の応用

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione has several scientific research applications:

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrimido[1,2-a]benzimidazole Derivatives

The compound N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3-pyrido]5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide () shares a dihydropyrimidine core with the target compound. However, the fusion of benzimidazole instead of purine and the absence of a sugar moiety result in distinct properties:

  • Structural Differences :
Feature Target Compound Pyrimido[1,2-a]benzimidazole Derivative
Fused Ring System Purine Benzimidazole
Sugar Moiety 2-Deoxyribose Absent
Molecular Weight* ~400–450 Da (estimated) ~500–550 Da (reported)
Functional Groups Diketone (6,10-dione) Carboxamide, substituted phenyl

Bis-Pyridine and Thienopyridine Derivatives

describes bis[2-amino-6-(aryl)nicotinonitrile] and thieno[2,3-b]pyridine derivatives synthesized via α,β-unsaturated ketone intermediates. These compounds lack the purine-sugar framework but share heterocyclic diversity:

  • Key Comparisons: Core Heterocycles: Pyridine vs. purine systems. Bioactivity: The bis-pyridine derivatives demonstrated antimicrobial activity (), attributed to electron-withdrawing groups (e.g., cyano, thioxo) disrupting microbial enzymes. The target compound’s diketone groups may similarly interact with metal ions in enzymes but with a nucleoside-like mechanism (e.g., DNA polymerase inhibition) .

Imidazo[1,2-a]pyridine-Based Pharmaceuticals

Minodronic acid hydrate (), a bisphosphonate for hypercalcemia, originates from imidazo[1,2-a]pyridine.

  • Synthetic Pathways: Mannich Reaction: Used in minodronic acid synthesis to introduce amine groups (). The target compound’s dihydropyrimidine ring could form via similar acid-catalyzed cyclizations (e.g., ). Sugar Coupling: The target compound’s 2-deoxyribose likely attaches via glycosylation, a step absent in minodronic acid synthesis.
  • Therapeutic Overlap: Minodronic acid targets bone resorption, whereas the target compound’s nucleoside analog structure implies applications in oncology or virology, akin to drugs like gemcitabine or acyclovir .

Pyridin-3-amine Derivatives

The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () features a pyridine core with a benzodioxin substituent. Comparisons include:

  • Substituent Effects: The benzodioxin group in enhances π-π stacking with aromatic enzyme pockets, while the target compound’s sugar moiety may engage in hydrogen bonding (e.g., with DNA/RNA). The dimethylamino group in increases basicity, contrasting with the target compound’s neutral diketone groups.
  • Molecular Weight and Solubility :

    Parameter Target Compound (Estimated) Pyridin-3-amine Derivative
    Molecular Weight ~400–450 Da 391.46 Da
    LogP* ~0.5–1.5 (moderate polarity) ~2.5–3.0 (lipophilic)

生物活性

The compound 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione is a notable purine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a deoxyribose sugar moiety and a pyrimidine ring fused to a purine base. The molecular formula is C11_{11}H12_{12}N4_{4}O3_{3}, and its systematic name reflects its complex arrangement of atoms.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC11_{11}H12_{12}N4_{4}O3_{3}
Sugar Moiety2-Deoxy-Beta-D-erythro-pentofuranosyl
Core Structure3,5-Dihydropyrimido[1,2-a]purine
Functional GroupsKetone, Amine

Research indicates that this compound exhibits several biological activities, primarily through its interactions with nucleic acids and enzymes. Notably, it has been studied for its potential roles in:

  • Antiviral Activity : The compound may inhibit viral replication by interfering with nucleic acid synthesis.
  • Antitumor Effects : It has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Oxidative Stress Modulation : Evidence suggests it may act as an antioxidant, reducing oxidative damage in cells.

Case Studies and Research Findings

  • Antiviral Studies :
    • A study demonstrated that the compound effectively inhibited the replication of specific viruses in vitro. The mechanism was attributed to its structural similarity to nucleosides, allowing it to be incorporated into viral RNA chains, ultimately leading to termination of viral replication .
  • Antitumor Activity :
    • In a series of experiments on cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in significant reductions in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment .
  • Oxidative Stress :
    • Research involving oxidative stress markers showed that the compound reduced levels of reactive oxygen species (ROS) in treated cells compared to controls. This suggests a protective role against oxidative damage .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibits viral replication
AntitumorInduces apoptosis in cancer cell lines
Oxidative StressReduces ROS levels

Q & A

Q. How do researchers integrate this compound into interdisciplinary studies (e.g., chemical biology or toxicology) while ensuring methodological rigor?

  • Methodological Answer : Collaborative workflows combine synthetic chemistry (e.g., isotopic labeling for tracking), biophysics (SPR for binding kinetics), and omics (RNA-seq to profile cellular responses). Rigor is ensured via orthogonal validation: e.g., CRISPR-Cas9 knockouts confirm target specificity, while meta-analyses of public datasets (e.g., EPA DSSTox) contextualize toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。